molecular formula C18H22N2 B1468208 1-Benzyl-3-(4-methylphenyl)piperazine CAS No. 1248907-85-8

1-Benzyl-3-(4-methylphenyl)piperazine

Cat. No.: B1468208
CAS No.: 1248907-85-8
M. Wt: 266.4 g/mol
InChI Key: QTTQKWXGHVXWBC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methylphenyl)piperazine is a chemical compound belonging to the piperazine class, characterized by its benzyl and methylphenyl substituents

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4-methylphenyl)piperazine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism . Additionally, it may interact with catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters such as dopamine and serotonin . These interactions suggest that this compound can modulate neurotransmitter levels and potentially affect neurological functions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can elevate serotonin and dopamine neurotransmitter levels by blocking their reuptake at the synapse . This elevation in neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s stimulant properties may lead to increased cellular activity and metabolic rates, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a central nervous system stimulant by blocking the reuptake of serotonin and dopamine at the synapse . This inhibition leads to elevated levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, the compound may interact with cytochrome P450 enzymes, influencing its own metabolism and potentially affecting the metabolism of other compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a relatively short elimination half-life of approximately 5.5 hours . Long-term exposure to the compound may lead to changes in cellular function, including alterations in neurotransmitter levels and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits stimulant properties similar to amphetamine, although its potency is roughly 10 times lower . Higher doses may lead to adverse effects such as acute psychosis, renal toxicity, and seizures . These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes, particularly CYP2D6 . This enzyme plays a crucial role in the compound’s metabolism, influencing its breakdown and elimination from the body. Additionally, catechol-O-methyltransferase (COMT) may be involved in the metabolism of neurotransmitters affected by the compound . These interactions can impact metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system . Its distribution within tissues may be influenced by its lipophilicity and interactions with cellular transport mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-methylphenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 4-methylbenzoyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the byproducts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzylpiperazine derivatives.

  • Reduction: Reduction reactions can produce piperazine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various alkylated piperazine derivatives.

Scientific Research Applications

1-Benzyl-3-(4-methylphenyl)piperazine has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including interactions with biological targets and pathways.

  • Medicine: Investigated for its therapeutic potential in treating various medical conditions.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Benzylpiperazine (BZP)

  • Methylbenzylpiperazine (MBZP)

  • Methylenedioxybenzylpiperazine (MDBZP)

Properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTQKWXGHVXWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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